1-Cyclopentyl-3-morpholin-4-ylthiourea
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Overview
Description
1-Cyclopentyl-3-morpholin-4-ylthiourea is a chemical compound with the molecular formula C10H19N3OS It is a thiourea derivative, characterized by the presence of a cyclopentyl group and a morpholine ring attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-morpholin-4-ylthiourea typically involves the reaction of cyclopentyl isothiocyanate with morpholine. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the morpholine nitrogen to the isothiocyanate carbon, followed by cyclization to form the thiourea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3-morpholin-4-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiourea group can yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-morpholin-4-ylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound may also interact with cellular membranes, affecting their permeability and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1-Cyclopentyl-3-morpholin-4-ylthiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-morpholin-4-ylthiourea: Similar structure but with a phenyl group instead of a cyclopentyl group.
1-Cyclohexyl-3-morpholin-4-ylthiourea: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness: The presence of the cyclopentyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other thiourea derivatives and potentially more effective in certain applications.
Properties
IUPAC Name |
1-cyclopentyl-3-morpholin-4-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3OS/c15-10(11-9-3-1-2-4-9)12-13-5-7-14-8-6-13/h9H,1-8H2,(H2,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOFGZGOBFOZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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